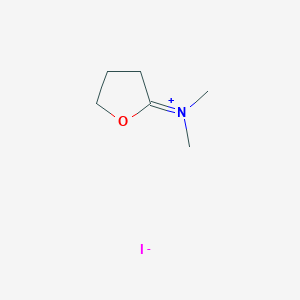
N,N-Dimethyloxolan-2-iminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyloxolan-2-iminium iodide, also known as Eschenmoser’s salt, is an organic compound with the molecular formula C3H8IN. It is a white, hygroscopic solid that is highly soluble in water and other polar solvents. This compound is widely used in organic synthesis due to its ability to act as a methylating agent.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethyloxolan-2-iminium iodide can be synthesized through the reaction of trimethylamine with diiodomethane in the presence of dioxane and anhydrous ethanol. The mixture is allowed to react at room temperature for 100 hours in the dark. The resulting crystals are filtered and washed with ethanol and ether, then dried under vacuum at 70°C to yield trimethylmethylammonium iodide. This intermediate is then heated with sulfolane at 160°C for 12 minutes, and the resulting crystals are washed with carbon tetrachloride and dried under vacuum at 50°C to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N,N-Dimethyloxolan-2-iminium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can yield methylated amines, while reactions with alcohols can produce ethers.
科学研究应用
N,N-Dimethyloxolan-2-iminium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceuticals and other bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the modification of biomolecules for various biological studies.
作用机制
The mechanism of action of N,N-Dimethyloxolan-2-iminium iodide involves the formation of a highly reactive iminium ion, which can readily react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. The iminium ion acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
相似化合物的比较
Similar Compounds
N,N-Dimethylmethyleneammonium iodide: Similar in structure and reactivity, used in similar applications.
N,N-Dimethylmethyleneiminium chloride: Another methylating agent with similar properties but different counterion.
N,N-Dimethylmethyleneammonium bromide: Similar compound with bromide as the counterion.
Uniqueness
N,N-Dimethyloxolan-2-iminium iodide is unique due to its high reactivity and versatility as a methylating agent. Its ability to form stable iminium ions makes it particularly useful in organic synthesis and various industrial applications.
属性
CAS 编号 |
669720-73-4 |
|---|---|
分子式 |
C6H12INO |
分子量 |
241.07 g/mol |
IUPAC 名称 |
dimethyl(oxolan-2-ylidene)azanium;iodide |
InChI |
InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LMIMXCJTJJDBCW-UHFFFAOYSA-M |
规范 SMILES |
C[N+](=C1CCCO1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


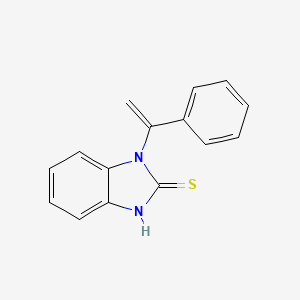

stannane](/img/structure/B12542085.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)


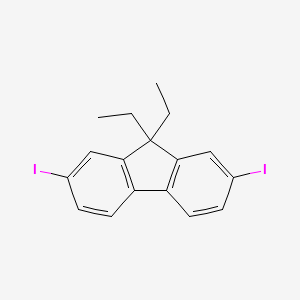
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
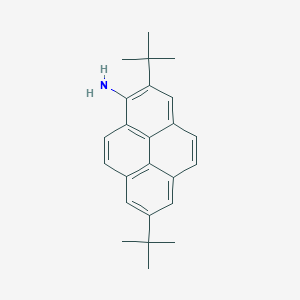
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
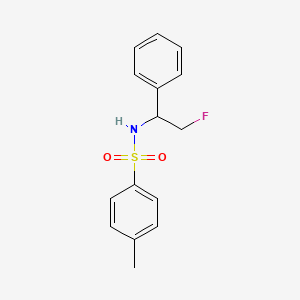
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

